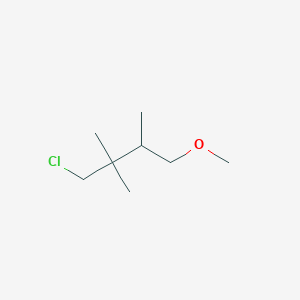
1-Chloro-4-methoxy-2,2,3-trimethylbutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-methoxy-2,2,3-trimethylbutane is an organic compound with the molecular formula C8H17ClO It is a derivative of butane, where a chlorine atom and a methoxy group are substituted at specific positions on the carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-4-methoxy-2,2,3-trimethylbutane can be synthesized through several methods. One common approach involves the chlorination of 4-methoxy-2,2,3-trimethylbutane using a chlorinating agent such as thionyl chloride or phosphorus trichloride under controlled conditions. The reaction typically requires an inert atmosphere and a solvent like dichloromethane to facilitate the process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-4-methoxy-2,2,3-trimethylbutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted products.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids under specific conditions using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form alkanes or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: 1-Hydroxy-4-methoxy-2,2,3-trimethylbutane.
Oxidation: 1-Chloro-4-methoxy-2,2,3-trimethylbutanoic acid.
Reduction: 1-Methoxy-2,2,3-trimethylbutane.
Aplicaciones Científicas De Investigación
1-Chloro-4-methoxy-2,2,3-trimethylbutane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various chemical transformations.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals, including fragrances and flavoring agents.
Mecanismo De Acción
The mechanism of action of 1-chloro-4-methoxy-2,2,3-trimethylbutane involves its interaction with specific molecular targets. The chlorine atom and methoxy group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The pathways involved may include nucleophilic substitution, electrophilic addition, and radical reactions, depending on the reaction conditions and the presence of catalysts.
Comparación Con Compuestos Similares
- 1-Chloro-4-methoxy-2-methylbutane
- 1-Chloro-4-methoxy-2,2-dimethylbutane
- 1-Chloro-4-methoxy-2,3-dimethylbutane
Uniqueness: 1-Chloro-4-methoxy-2,2,3-trimethylbutane is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, making it suitable for specific applications in synthesis and research.
Actividad Biológica
The molecular formula of 1-chloro-4-methoxy-2,2,3-trimethylbutane is C8H17ClO. The unique branching in its structure affects its boiling point and reactivity. This compound is synthesized for various applications in organic synthesis and chemical research.
Biological Activity Overview
Alkyl halides, including this compound, are known for their potential antimicrobial and antifungal properties. The mechanism behind these activities often involves interaction with cellular membranes due to the presence of halogen atoms, which can disrupt lipid bilayers and lead to cell lysis.
Potential Biological Effects
- Antimicrobial Activity : Compounds with similar structures have shown efficacy against various bacterial strains. The presence of the chloro group enhances membrane permeability, potentially leading to increased antimicrobial action.
- Cytotoxicity : Some studies indicate that alkyl halides can exhibit cytotoxic effects on human cells, which may be relevant for therapeutic applications or toxicity assessments.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds provides further insights into the biological activity of this compound:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 4-Methoxy-2,3,3-trimethylbutanol | C8H18O | Alcohol derivative without chlorine | Moderate antimicrobial |
| 4-Methoxy-2,3-dimethylbutanoic acid | C8H16O2 | Contains carboxylic acid functionality | Antifungal properties |
| 4-Methoxy-2,3-dimethylbutanal | C8H16O | Aldehyde derivative with distinct reactivity | Variable antimicrobial effects |
Case Studies
While direct studies on this compound are sparse, several case studies on related alkyl halides provide valuable context:
- Antibacterial Efficacy : A study on chlorinated alkyl compounds demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus, suggesting that similar mechanisms may apply to this compound .
- Cytotoxicity Assessment : Research involving various alkyl halides indicated that certain compounds could induce apoptosis in cancer cell lines. The chloro group’s presence was linked to increased cytotoxicity .
- Membrane Disruption Studies : Investigations into the effects of alkyl halides on lipid membranes showed that these compounds could disrupt membrane integrity at certain concentrations, leading to cell death .
Propiedades
Fórmula molecular |
C8H17ClO |
|---|---|
Peso molecular |
164.67 g/mol |
Nombre IUPAC |
1-chloro-4-methoxy-2,2,3-trimethylbutane |
InChI |
InChI=1S/C8H17ClO/c1-7(5-10-4)8(2,3)6-9/h7H,5-6H2,1-4H3 |
Clave InChI |
XVARQVNXEZKXOK-UHFFFAOYSA-N |
SMILES canónico |
CC(COC)C(C)(C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















